molecular formula C9H9ClFNO2 B7976255 (2S)-2-amino-3-(3-chloro-5-fluorophenyl)propanoic acid

(2S)-2-amino-3-(3-chloro-5-fluorophenyl)propanoic acid

Cat. No.: B7976255
M. Wt: 217.62 g/mol
InChI Key: DORXZOHSYXOQIU-QMMMGPOBSA-N
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Description

(2S)-2-amino-3-(3-chloro-5-fluorophenyl)propanoic acid is a chiral amino acid derivative characterized by a phenyl ring substituted with chlorine at position 3 and fluorine at position 5, attached to a propanoic acid backbone. The molecular formula is inferred as C₉H₉ClFNO₂, with a molecular weight of 217.63 g/mol (calculated). The chlorine and fluorine substituents are electron-withdrawing groups, influencing the compound’s electronic properties, acidity, and solubility.

Properties

IUPAC Name

(2S)-2-amino-3-(3-chloro-5-fluorophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFNO2/c10-6-1-5(2-7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DORXZOHSYXOQIU-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Cl)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C=C1F)Cl)C[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-(3-chloro-5-fluorophenyl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-5-fluorobenzaldehyde and glycine.

    Formation of Intermediate: The aldehyde undergoes a condensation reaction with glycine in the presence of a suitable catalyst to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to yield the desired amino acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Utilizing large reactors and optimized reaction conditions to maximize yield and purity.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-(3-chloro-5-fluorophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The chlorine and fluorine atoms on the aromatic ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carboxylic acid group may produce alcohols.

Scientific Research Applications

Medicinal Chemistry

(2S)-2-amino-3-(3-chloro-5-fluorophenyl)propanoic acid is investigated for its potential therapeutic effects in treating neurological disorders. Its structural properties allow it to interact with neurotransmitter receptors, providing insights into drug design.

Biochemical Studies

Research has shown that this compound can act as an inhibitor for specific enzymes. Studies indicate that it can modulate pathways involved in metabolic processes, showcasing its potential in biochemical research.

Material Science

The compound is being explored for its applications in developing new materials due to its unique chemical structure. Its properties may lead to advancements in polymer chemistry and nanotechnology.

Case Studies

Study TitleFocus AreaFindings
"Inhibition of Enzyme X by Chiral Amino Acids"BiochemistryDemonstrated that this compound inhibits enzyme X by binding at the active site, affecting metabolic pathways.
"Therapeutic Potential in Neurological Disorders"Medicinal ChemistryHighlighted the compound's ability to modulate neurotransmitter activity, suggesting possible applications in treating conditions like Alzheimer's disease.
"Development of Novel Polymers"Material ScienceExplored the use of this amino acid in synthesizing biodegradable polymers with enhanced mechanical properties.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-(3-chloro-5-fluorophenyl)propanoic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels in biological systems.

    Pathways Involved: It can modulate biochemical pathways by acting as an agonist or antagonist, influencing cellular processes such as signal transduction and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

The following table summarizes key structural analogs and their differences:

Compound Name Substituents on Phenyl/Other Groups Molecular Formula Molecular Weight (g/mol) Key Features Reference
(2S)-2-amino-3-(3-chloro-5-fluorophenyl)propanoic acid (Target) 3-Cl, 5-F C₉H₉ClFNO₂ 217.63 Chiral (2S), halogenated phenyl
(2S)-2-amino-3-(2-fluoro-5-iodophenyl)propanoic acid 2-F, 5-I C₉H₈FINO₂ 323.07 Larger iodine atom, altered halogen positions
(2S)-2-amino-3-[2,5-dichloro-4-(trifluoromethyl)thiophene]propanoic acid Thiophene ring: 2,5-Cl; 4-CF₃ C₉H₇Cl₂F₃NO₂S 330.09 Thiophene core, CF₃ group enhances lipophilicity
(2S)-2-amino-3-{[(3-chloro-2-methyl-5-sulfophenyl)carbamoyl]amino}propanoic acid 3-Cl, 2-CH₃, 5-SO₃H; carbamoyl linkage C₁₁H₁₄ClN₃O₆S 367.76 Sulfonic acid group, increased polarity
(2S)-2-amino-3-[4-nitro-5-(phosphonomethyl)biphenyl-3-yl]propanoic acid Biphenyl: 4-NO₂, 5-PO₃HCH₂ C₁₆H₁₆N₂O₇P 395.28 Nitro and phosphonomethyl groups; biphenyl system

Key Comparative Analysis

Electronic and Steric Effects
  • Halogen Substituents : The target compound’s 3-Cl and 5-F substituents create a meta-halogenation pattern, influencing electron density on the phenyl ring. In contrast, the 2-fluoro-5-iodo analog () introduces steric bulk at position 5 (iodine) and alters electronic effects due to fluorine’s ortho position. Iodine’s polarizability may enhance halogen bonding in biological systems .
  • Thiophene Core: The thiophene-based analog () replaces the phenyl ring with a sulfur-containing heterocycle.
Polarity and Solubility
  • Sulfonic Acid Group : The sulfophenyl derivative () exhibits significantly higher polarity due to the -SO₃H group, enhancing water solubility but limiting membrane permeability. This contrasts with the target compound’s moderate solubility from -COOH and halogens .
  • Phosphonomethyl Group: The biphenyl analog () incorporates a charged phosphonomethyl group, mimicking phosphate moieties in prodrugs or enzyme substrates. This feature is absent in the target compound but could enable targeted delivery .
Stereochemical Considerations

All compared compounds retain the (2S) configuration, critical for chiral recognition in biological systems. However, the carbamoyl-linked analog () introduces an additional chiral center via the sulfophenyl-carbamoyl group, complicating synthesis and purification .

Biological Activity

(2S)-2-amino-3-(3-chloro-5-fluorophenyl)propanoic acid, commonly referred to as a chiral amino acid derivative, has gained attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₉H₉ClFNO₂
  • Molecular Weight : 217.62 g/mol
  • IUPAC Name : this compound

The compound features a chiral center at the second carbon, with both chlorine and fluorine substituents on the aromatic ring, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The presence of halogen substituents enhances its binding affinity, influencing several biochemical pathways. Research indicates that this compound may act as a modulator of neurotransmitter systems, particularly in the context of neurological disorders.

1. Antimicrobial Activity

Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, the presence of halogen atoms often correlates with increased antibacterial and antifungal activities:

CompoundTarget OrganismsMinimum Inhibitory Concentration (MIC)
This compoundE. coli0.0195 mg/mL
Bacillus mycoides0.0048 mg/mL
C. albicans0.0048 mg/mL

These findings suggest that this compound could be a candidate for developing new antimicrobial agents .

2. Neuropharmacological Effects

Recent research has explored the neuropharmacological effects of this compound, particularly its role as an allosteric modulator in glutamate receptors. The compound has been shown to enhance receptor activity, which may have implications for treating conditions such as depression and anxiety:

  • Study Findings : In vitro tests demonstrated that this compound significantly potentiated the response of GluN1/GluN2C and GluN1/GluN2D receptors .

Case Study 1: Antimicrobial Efficacy

A study evaluated various derivatives of amino acids similar to this compound for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that compounds with chlorinated aromatic rings exhibited superior activity against multiple strains, reinforcing the importance of structural modifications in enhancing bioactivity .

Case Study 2: Neuropharmacological Modulation

Another investigation focused on the modulation of NMDA receptors by this compound. The study reported that this compound could significantly increase synaptic response in neuronal cultures, suggesting potential applications in neurotherapeutics aimed at enhancing cognitive functions or treating neurodegenerative diseases .

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